BenchChemオンラインストアへようこそ!

N-[(4-methylphenyl)sulfonyl]-N-phenylglycine

Lipophilicity LogP Drug-likeness

N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine (CAS 80271-12-1), also referred to as N-phenyl-N-tosylglycine, is a synthetic sulfonamide derivative with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol. It belongs to the N-(arylsulfonyl)-N-phenylglycine class, characterized by a para-toluenesulfonyl (tosyl) group on the glycine nitrogen and an N-phenyl substituent.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 80271-12-1
Cat. No. B2456050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylphenyl)sulfonyl]-N-phenylglycine
CAS80271-12-1
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO4S/c1-12-7-9-14(10-8-12)21(19,20)16(11-15(17)18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)
InChIKeyIKRNEOSZRFEACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine (CAS 80271-12-1): Core Sulfonamide-Glycine Scaffold for Structure-Activity Studies


N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine (CAS 80271-12-1), also referred to as N-phenyl-N-tosylglycine, is a synthetic sulfonamide derivative with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . It belongs to the N-(arylsulfonyl)-N-phenylglycine class, characterized by a para-toluenesulfonyl (tosyl) group on the glycine nitrogen and an N-phenyl substituent. This compound serves primarily as a synthetic intermediate in medicinal chemistry, notably referenced in patent US06559127B1 for the preparation of downstream peptidomimetic agents . Its structural features—an acidic carboxyl group (H-donor count: 1), three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 74.68 Ų—position it within favorable drug-like chemical space (Rule-of-5 compliant) .

Why N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine Cannot Be Replaced by Generic In-Class Analogs


Within the N-(arylsulfonyl)-N-phenylglycine family, seemingly minor aryl substituent changes on the sulfonyl phenyl ring produce large shifts in lipophilicity, melting point, and crystallinity that directly impact synthetic tractability and biological profiling. The para-methyl substituent (target compound) delivers a LogP of 2.27, whereas the unsubstituted phenyl analog is more polar and the para-chloro derivative jumps to LogP ∼3.24 . These differences in partition coefficient alter chromatographic retention, solubility, and membrane permeability in cell-based assays, meaning a procurement decision based on cost or availability without verifying the specific aryl substitution risks irreproducible results [1]. The quantitative evidence below demonstrates that each substituent imparts distinct physicochemical signatures that cannot be interchanged without re-optimizing synthetic or assay conditions.

N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: Tosyl Derivative Occupies a Distinct LogP Window Compared to Fluoro, Methoxy, and Chloro Analogs

The target compound (4-methylphenylsulfonyl) exhibits a computationally derived LogP of 2.27 . This value is intermediate between the more hydrophilic 4-fluoro analog (ACD/LogP 1.90) and the more lipophilic 4-chloro analog (LogP 3.24), while the 4-methoxy analog has an XLogP3-AA of 2.2 [1]. The ∼0.97 LogP gap between the 4-CH₃ and 4-Cl variants represents a nearly 10-fold difference in octanol-water partition coefficient, which directly influences membrane permeability and non-specific protein binding in biological assays.

Lipophilicity LogP Drug-likeness Permeability

Melting Point as a Crystallinity and Purity Indicator: Tosyl Derivative vs. Tosylglycine (No N-Phenyl)

The target compound has a reported melting point of 188-189 °C . The des-phenyl analog, N-[(4-methylphenyl)sulfonyl]glycine (tosylglycine, CAS 1080-44-0), melts at 147-149 °C, a ∼40 °C depression attributable to the loss of the N-phenyl ring . The higher melting point of the target compound indicates stronger intermolecular interactions (likely π-π stacking from the N-phenyl group) and correlates with superior crystallinity, which facilitates purification by recrystallization and provides a sharper, more reliable endpoint for identity and purity verification by melting point determination.

Crystallinity Melting Point Purification Solid-State Properties

Patent-Documented Synthetic Utility as a Key Intermediate for Peptidomimetic Synthesis

Patent US06559127B1 explicitly employs N-(toluene-4-sulfonyl)phenylglycine (the target compound) as a starting material for esterification with thionyl chloride/methanol, followed by N-methylation and coupling with L-phenylalanine ethyl ester to produce peptidomimetic final compounds . This patent-documented synthetic route demonstrates that the specific tosyl-phenylglycine combination is not arbitrarily chosen but is integral to a validated synthetic sequence yielding biologically active products. In contrast, no analogous patent was identified that uses the 4-fluoro, 4-chloro, or 4-methoxy variants in the same synthetic context.

Peptidomimetic Synthetic Intermediate Patent Drug Discovery

N-Phenyl Substitution Confers Enhanced Aldose Reductase Inhibitory Activity Relative to N-Unsubstituted Glycines

DeRuiter et al. (J. Med. Chem. 1989) demonstrated that N-(phenylsulfonyl)-N-phenylglycines (series 5) display greater inhibitory activity against rat lens aldose reductase than the corresponding N-(phenylsulfonyl)glycines (series 1) lacking the N-phenyl substituent [1]. Although the 4-methylphenylsulfonyl variant (target compound) was not directly tested, it belongs to series 5 and shares the critical N-phenyl pharmacophore. The class-level SAR indicates that N-phenyl substitution enhances affinity for the aldose reductase active site, with significant differences in relative inhibitory potencies suggesting distinct binding modes [1]. This makes the target compound a relevant scaffold for developing aldose reductase inhibitors, a therapeutic target in diabetic cataract and neuropathy.

Aldose Reductase Enzyme Inhibition SAR Diabetic Complications

Commercial Availability at Defined Purity (≥95%) with Consistent Physicochemical Specifications

The target compound is commercially available from multiple vendors at a minimum purity of 95% (HPLC) with consistently reported physicochemical properties: molecular weight 305.35, TPSA 74.68 Ų, LogP 2.27, H-donors 1, H-acceptors 3 . In contrast, the structurally related N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine (MW 321.3, TPSA 92.3 Ų, H-acceptors 6) has a higher TPSA and an additional hydrogen bond acceptor from the methoxy oxygen, which can alter solubility, crystal packing, and bioactivity profiles in unpredictable ways [1]. The target compound's consistent vendor-reported specifications reduce batch-to-batch variability risk.

Quality Control Procurement Purity Reproducibility

Best-Fit Research and Industrial Application Scenarios for N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine


Aldose Reductase Inhibitor Lead Optimization and SAR Expansion

Based on class-level SAR evidence that N-phenyl substitution on N-(arylsulfonyl)glycines enhances aldose reductase inhibitory activity compared to N-unsubstituted glycines, and the target compound's distinct LogP of 2.27 positioning it favorably within drug-like property space, this compound is a rational starting point for synthesizing and profiling novel aldose reductase inhibitors targeting diabetic complications [1].

Peptidomimetic Synthesis via Patent-Validated Routes

As documented in patent US06559127B1, the target compound serves as a key intermediate that undergoes esterification, N-methylation, and peptide coupling to yield pharmacologically relevant peptidomimetics, providing a de-risked synthetic entry for medicinal chemistry programs requiring tosyl-protected N-phenylglycine building blocks .

Physicochemical Property Benchmarking in Drug Discovery Screening Panels

With well-defined and vendor-consistent properties—MW 305.35, TPSA 74.68 Ų, LogP 2.27, H-donors 1, H-acceptors 3—and a melting point of 188-189 °C indicating high crystallinity, this compound is suitable as a reference standard in physicochemical profiling panels for sulfonamide-containing compound libraries, particularly when comparing the impact of aryl substituent variation on permeability and solubility .

Sulfonamide Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

The compact molecular weight (305.35), compliance with the Rule of 5, and the presence of both a carboxylic acid handle for derivatization and an aromatic sulfonamide core make this compound a versatile fragment for constructing diverse screening libraries in FBDD campaigns, especially when the para-tolyl sulfonamide motif is a desired pharmacophoric element .

Quote Request

Request a Quote for N-[(4-methylphenyl)sulfonyl]-N-phenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.